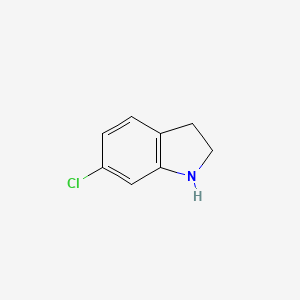

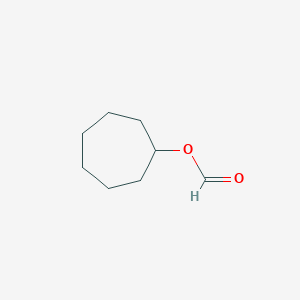

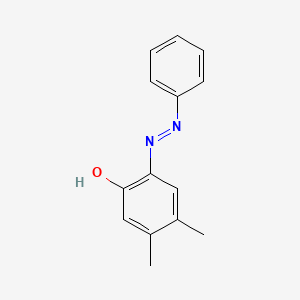

![molecular formula C13H13N3O2 B1347449 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- CAS No. 111680-73-0](/img/structure/B1347449.png)

4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that contain a pyrimidine ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of highly substituted 4H-Pyrido[1,2-a]pyrimidines, including “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-”, can be achieved via a one-pot three-component reaction . This reaction involves the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis .Molecular Structure Analysis

The molecular structure of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” can be confirmed by various analytical techniques such as IR, 1 HNMR, ESI–MS, and CHN analysis .Chemical Reactions Analysis

The chemical reactions involving “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” include a one-pot three-component reaction . This reaction involves the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” can be determined using various analytical techniques such as IR, 1 HNMR, ESI–MS, and CHN analysis .Aplicaciones Científicas De Investigación

Chemical Modification for Enhanced Biological Properties

The chemical modification of pyrido[1,2-a]pyrimidine derivatives has been explored to optimize their biological properties. Notably, the methylation of the pyridine moiety, specifically the displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been studied. This modification aims to enhance the analgesic properties of certain derivatives, showing that strategic structural alterations can significantly influence biological activity (Ukrainets et al., 2015).

Broad Spectrum of Biological Activities

Compounds derived from pyrido[1,2-a]pyrimidine have been recognized for their extensive range of biological activities. These include antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. The synthesis based on 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has led to the creation of significant derivatives and pentacyclic tetraaza heterocycles, suggesting a wide applicability in pharmaceutical and medicinal chemistry (Harutyunyan, 2016).

Crystal Structure and Molecular Interactions

The structural aspects of pyridopyrimidinone derivatives, important precursors in medicinal chemistry, have been investigated. Understanding the crystal structure and molecular interactions, such as weak C—H⋯O and C—H…N interactions and π…π stacking interactions, is crucial for the development and optimization of pharmaceutical compounds. Such insights contribute to the knowledge of how these compounds interact at the molecular level, influencing their stability, reactivity, and biological activity (Shaik et al., 2021).

Synthesis and Transformation of Pyrido[1,2-a]pyrimidine Derivatives

The synthesis and transformation of pyrido[1,2-a]pyrimidine derivatives have been widely explored, demonstrating their versatility and potential in creating a plethora of compounds with varied biological activities. Studies have shown efficient methods for synthesizing these compounds under mild conditions, providing a rich foundation for further exploration in drug development and other scientific applications (Ismail et al., 2010).

Direcciones Futuras

The future directions in the research of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” could involve exploring its potential applications in various fields. For instance, similar compounds have been evaluated for their in vitro antibacterial activity , suggesting potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Propiedades

IUPAC Name |

4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-9-10-12(15-6-3-4-7-15)14-11-5-1-2-8-16(11)13(10)18/h1-2,5,8-9H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNGZTCFFBHLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355251 |

Source

|

| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |

CAS RN |

111680-73-0 |

Source

|

| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

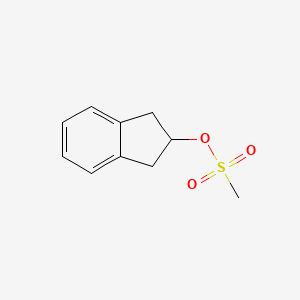

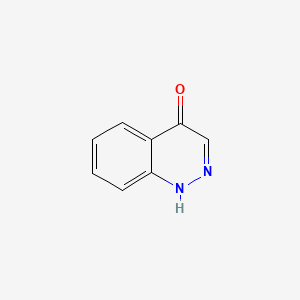

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)